2,4-Difluorophenyl isothiocyanate

Catalog No.
S1484308
CAS No.
141106-52-7
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorophenyl isothiocyanate

CAS Number

141106-52-7

Product Name

2,4-Difluorophenyl isothiocyanate

IUPAC Name

2,4-difluoro-1-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H

InChI Key

ABGGPKIFVAIRGU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synonyms

2,4-Difluoro-1-isothiocyanato-benzene;

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C=S

Synthesis of N,N-disubstituted S,N'-diarylisothioureas

DFPITC has been employed in the synthesis of N,N-disubstituted S,N'-diarylisothioureas. These compounds possess interesting biological properties and can be further modified to create novel drug candidates []. The reaction between DFPITC and primary amines leads to the formation of the desired isothiourea derivatives.

Modification of Functional Groups

DFPITC can modify various functional groups present in molecules, including:

  • Hydroxyl groups: DFPITC reacts with hydroxyl groups to form thiocarbamate derivatives. This modification can be used to protect hydroxyl groups during other synthetic transformations or to introduce new functionalities into molecules [].
  • Amine groups: Similar to hydroxyl groups, DFPITC reacts with amine groups to form thiourea derivatives. This reaction can be used to introduce a fluorinated phenyl group onto amine-containing molecules or to create new bioconjugates for various applications [].
  • Epoxide groups: DFPITC can ring-open epoxide functionalities, leading to the formation of beta-hydroxysulfides. This reaction can be used to introduce new functionalities into molecules containing epoxide groups and modify their properties [].

2,4-Difluorophenyl isothiocyanate is a chemical compound with the molecular formula C₇H₃F₂NS and a molecular weight of 171.17 g/mol. It is characterized by the presence of an isothiocyanate functional group (-N=C=S) attached to a difluorophenyl ring. This compound is known for its reactivity due to the isothiocyanate moiety, which can participate in various nucleophilic addition reactions. The boiling point of 2,4-difluorophenyl isothiocyanate ranges from 98 to 99 °C at reduced pressure (30 mmHg), and it has a density of 1.349 g/cm³ at 20 °C .

  • Toxicity: Isothiocyanates can be irritating to the skin, eyes, and respiratory system []. DFPITC might exhibit similar properties.
  • Flammability: Organic compounds containing aromatic rings can be flammable. DFPITC might have similar flammability characteristics.
, primarily due to its active isothiocyanate group. Notable reactions include:

  • Nucleophilic Addition: The isothiocyanate group can react with nucleophiles such as amines and alcohols, forming thiourea or thiocarbamate derivatives.
  • Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes under appropriate conditions.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and thiocyanic acid.

These reactions highlight the versatility of 2,4-difluorophenyl isothiocyanate in synthetic organic chemistry .

Research indicates that 2,4-difluorophenyl isothiocyanate exhibits biological activity that may be beneficial in various applications. Studies have shown its potential as an antioxidant agent, particularly when evaluated alongside other compounds . Additionally, its reactivity allows it to interact with biological nucleophiles, which could lead to novel therapeutic agents.

The synthesis of 2,4-difluorophenyl isothiocyanate typically involves the reaction of 2,4-difluorophenol with thiophosgene or related reagents. A common method includes:

  • Starting Materials: Use 2,4-difluorophenol and thiophosgene.
  • Reaction Conditions: Combine these reagents in an appropriate solvent under controlled temperature conditions.
  • Purification: The product can be purified through distillation or chromatography techniques.

Alternative methods may involve the reaction of 2,4-difluorobenzylamine with carbon disulfide followed by treatment with a suitable reagent to convert it into the isothiocyanate form .

2,4-Difluorophenyl isothiocyanate finds applications in various fields:

  • Agriculture: Used as a pesticide or herbicide due to its biological activity against pests.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds and potential drug candidates.
  • Material Science: Utilized in the development of functional materials owing to its reactive nature.

Its diverse applications stem from its unique chemical properties and biological activity .

Interaction studies involving 2,4-difluorophenyl isothiocyanate focus on its reactivity with biological molecules. For instance, research has demonstrated its ability to modify proteins through nucleophilic addition, potentially influencing enzyme activity or cellular signaling pathways. These interactions are crucial for understanding its therapeutic potential and safety profile .

Several compounds share structural similarities with 2,4-difluorophenyl isothiocyanate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
Phenyl isothiocyanateAromatic IsothiocyanateSimple structure; widely used in organic synthesis
2-Chlorophenyl isothiocyanateAromatic IsothiocyanateChlorine substituent; different reactivity profile
3-Nitrophenyl isothiocyanateAromatic IsothiocyanateNitro group enhances electrophilicity

Uniqueness of 2,4-Difluorophenyl Isothiocyanate

What sets 2,4-difluorophenyl isothiocyanate apart from these similar compounds includes:

  • Fluorine Substituents: The presence of two fluorine atoms significantly alters its electronic properties compared to other halogenated derivatives.
  • Biological Activity: Its specific antioxidant properties may not be present in other similar compounds.
  • Reactivity Profile: The difluoro substitution can enhance or modify its reactivity in chemical transformations.

These characteristics make it a unique candidate for further research and application development in both industrial and pharmaceutical contexts .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-09-18

Explore Compound Types